molecular formula C5H10O4S B2417692 Methyl 2-methanesulfonylpropanoate CAS No. 73017-81-9

Methyl 2-methanesulfonylpropanoate

Cat. No.: B2417692
CAS No.: 73017-81-9
M. Wt: 166.19
InChI Key: QJHLMQITLBMLKQ-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpropanoate is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of this compound are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .

Mode of Action

This compound, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It’s known that esters like this compound can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, this compound can potentially alter the structure and function of its targets, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with this compound, and the specific characteristics of the intracellular environment where this compound acts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methanesulfonylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methanesulfonylpropanoic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl α-(methylsulfonyl)propionate
  • Propanoic acid, 2-(methylsulfonyl)-, methyl ester

Uniqueness

Methyl 2-methanesulfonylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHLMQITLBMLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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